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Compound of Interest

Compound Name: Balovaptan

Cat. No.: B605908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address the challenges encountered in the clinical trial design and execution of

Balovaptan for Autism Spectrum Disorder (ASD).

Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for Balovaptan?

A1: Balovaptan is a selective antagonist of the vasopressin V1a receptor. The vasopressin

system has been implicated in regulating social behaviors. By blocking the V1a receptor,

Balovaptan was hypothesized to modulate neural pathways associated with social

communication and interaction, which are core symptom domains of ASD.

Q2: Why were the Balovaptan clinical trials discontinued?

A2: The clinical development program for Balovaptan in ASD, which included the VANILLA,

aV1ation, and V1aduct trials, was terminated because the studies did not meet their primary

endpoints.[1][2][3] Specifically, Balovaptan did not demonstrate a statistically significant

improvement in social communication and interaction compared to placebo.[1][4] A key factor

contributing to this outcome was a substantial placebo response observed across the trials.

Q3: What was the primary endpoint in the key Balovaptan clinical trials?
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A3: The primary endpoint in the later phase trials (aV1ation and V1aduct) was the change from

baseline in the Vineland™-II Adaptive Behavior Scales, Two Domain Composite (2DC) score,

which combines the Socialization and Communication domains. The earlier VANILLA trial used

the Social Responsiveness Scale, 2nd Edition (SRS-2) total score as the primary endpoint.

Troubleshooting Guides
Issue: High Placebo Response Obscuring Treatment
Effect
Symptoms:

Lack of significant difference between the Balovaptan and placebo arms on primary and

secondary outcome measures.

Observed improvements in both the treatment and placebo groups over the course of the

trial.

Possible Causes and Solutions:
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Cause Suggested Mitigation Strategies

Expectation Bias: High anticipation for a novel

treatment for core ASD symptoms among

participants, caregivers, and clinicians.

- Manage expectations through clear

communication during the informed consent

process. - Implement standardized training for

investigators and raters to minimize subjective

scoring. - Consider a single-blind placebo lead-

in period to identify and exclude high placebo

responders.

Subjectivity of Outcome Measures: Reliance on

caregiver and clinician-reported outcomes,

which can be influenced by various external

factors.

- Utilize more objective, biomarker-based

endpoints where possible. - Employ blinded

independent raters for key assessments. -

Triangulate data from multiple sources (e.g.,

caregiver, clinician, and patient self-report where

feasible).

Heterogeneity of the ASD Population: The wide

variation in symptom presentation and severity

among individuals with ASD can contribute to

variable responses.

- Implement stricter and more specific

inclusion/exclusion criteria. - Stratify participants

based on baseline symptom severity, cognitive

ability, or relevant biomarkers. - Conduct

subgroup analyses to identify potential

responder populations.

Trial Site Variability: Differences in recruitment

methods, staff experience, and patient

populations across clinical trial sites.

- Provide rigorous and consistent training for all

site staff. - Utilize centralized monitoring to

ensure protocol adherence. - Analyze data for

site-specific effects.

Issue: Difficulty in Selecting and Implementing
Appropriate Outcome Measures
Symptoms:

Primary endpoint not met despite potential signals in secondary or exploratory endpoints.

Challenges in quantifying clinically meaningful change in core ASD symptoms.
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Possible Causes and Solutions:

Cause Suggested Mitigation Strategies

Insensitivity of chosen scales to change over

time in the target population.

- Select outcome measures with demonstrated

sensitivity to change in ASD clinical trials. - The

Vineland™-II was noted to be less prone to

placebo effects in some analyses. - Consider

novel, objective measures such as eye-tracking

or other digital biomarkers.

Lack of consensus on what constitutes a

clinically meaningful improvement in core ASD

symptoms.

- Engage with patients, caregivers, and

advocacy groups to define meaningful change. -

Establish a priori definitions of responder criteria

based on clinically meaningful differences.

Rater variability and bias in subjective

assessments.

- Implement comprehensive rater training and

certification programs. - Conduct regular rater

reliability checks throughout the trial. - Utilize

structured interview formats for assessments

like the Vineland™-II to ensure consistency.

Quantitative Data Summary
The following tables summarize key quantitative data from the Balovaptan clinical trials.

Table 1: Participant Demographics and Disposition in Balovaptan Clinical Trials
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Trial Phase
Participants
(Age
Range)

Number
Screened

Number
Randomize
d

Number
Completed

VANILLA 2
Adult Males

(≥18 years)
398 223

Not explicitly

stated

aV1ation 2

Children &

Adolescents

(5-17 years)

599 339
Not explicitly

stated

V1aduct 3
Adults (≥18

years)
540 322

~50% at

futility

analysis

Data sourced from multiple references.

Table 2: Overview of Primary Efficacy Results in Balovaptan Clinical Trials

Trial
Primary
Endpoint

Balovaptan
Group (Mean
Change from
Baseline)

Placebo Group
(Mean Change
from Baseline)

p-value

VANILLA
SRS-2 Total

Score

Not significantly

different from

placebo

- Not significant

aV1ation
Vineland-II 2DC

Score

-0.16 (LSM

difference)
- 0.91

V1aduct
Vineland-II 2DC

Score
4.56 (SD 10.85) 6.83 (SD 12.18) Not significant

LSM: Least-Squares Mean; SD: Standard Deviation. Data sourced from multiple references.

Table 3: Adverse Events in the aV1ation and V1aduct Trials
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Trial
Adverse
Events
(Balovaptan)

Serious
Adverse
Events
(Balovaptan)

Adverse
Events
(Placebo)

Serious
Adverse
Events
(Placebo)

aV1ation 76.7% 1.2% 75.3% 4.9%

V1aduct 60%
Not explicitly

stated
66%

Not explicitly

stated

Data sourced from multiple references.

Experimental Protocols
Methodology for Vineland™-II Adaptive Behavior Scales Assessment:

The Vineland™-II is a semi-structured interview administered by a trained clinician to a parent

or caregiver who is familiar with the individual's daily functioning. It assesses adaptive

behaviors in four domains: Communication, Daily Living Skills, Socialization, and Motor Skills.

For the Balovaptan trials, a two-domain composite (2DC) score focusing on the Socialization

and Communication domains was a key outcome measure.

Administration: The interview is conducted in a quiet, private setting. The clinician asks open-

ended questions to elicit descriptions of the participant's typical behaviors.

Scoring: Items are scored on a scale of 0 (never), 1 (sometimes), or 2 (usually) based on the

caregiver's report of the individual's performance of specific activities without help. Raw

scores are converted to standardized scores based on age-normed data.

Training: Raters undergo rigorous training to ensure consistent administration and scoring,

which is crucial for minimizing variability in a multi-site trial.

Methodology for Social Responsiveness Scale, Second Edition (SRS-2) Assessment:

The SRS-2 is a 65-item rating scale completed by a parent, teacher, or other adult familiar with

the individual's social behavior. It is designed to measure the severity of social impairment

related to ASD.
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Administration: The rater is asked to evaluate the frequency of certain behaviors over the

preceding six months on a Likert scale.

Scoring: The responses are summed to produce a total score and several subscale scores,

including Social Awareness, Social Cognition, Social Communication, Social Motivation, and

Restricted Interests and Repetitive Behavior. Higher scores indicate greater social

impairment.

Application in Trials: The SRS-2 was used as the primary endpoint in the VANILLA study to

assess changes in social responsiveness following treatment with Balovaptan or placebo.
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Caption: Balovaptan's mechanism of action as a V1a receptor antagonist.
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Caption: Generalized workflow of the Balovaptan clinical trials.
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Caption: Logical relationships of challenges in Balovaptan trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605908#challenges-in-balovaptan-clinical-trial-
design-and-execution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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